1-Benzoyl-4-phenylsemicarbazide

Description

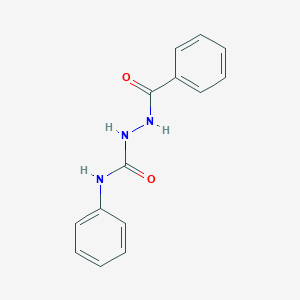

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzamido-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-13(11-7-3-1-4-8-11)16-17-14(19)15-12-9-5-2-6-10-12/h1-10H,(H,16,18)(H2,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMMTXFVYJICDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351514 | |

| Record name | 1-Benzoyl-4-phenylsemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152-32-5 | |

| Record name | 1-Benzoyl-4-phenylsemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Benzoyl)-4-phenylsemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 1-Benzoyl-4-phenylsemicarbazide

An In-depth Technical Guide to 1-Benzoyl-4-phenylsemicarbazide: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound belonging to the semicarbazide class, which is characterized by a urea functional group with one of the amide nitrogens replaced by a hydrazine-like moiety. Semicarbazide derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their broad spectrum of biological activities. These activities include potential anticancer and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological mechanisms of action based on related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| CAS Number | 1152-32-5 | [2][3] |

| Molecular Formula | C₁₄H₁₃N₃O₂ | [2][3] |

| Molecular Weight | 255.28 g/mol | [3] |

| Melting Point | 220-222 °C | |

| Appearance | White to off-white solid | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature, a standard and reliable method can be inferred from the synthesis of analogous compounds, such as 1-Benzoyl-4-(2-nitrophenyl)semicarbazide.[4] The most common and efficient route involves the reaction of benzoylhydrazine with phenyl isocyanate.

Experimental Protocol: Synthesis

Reaction: Benzoylhydrazine + Phenyl Isocyanate → this compound

Materials:

-

Benzoylhydrazine

-

Phenyl isocyanate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Stirring apparatus

-

Reaction vessel with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a clean, dry reaction vessel, dissolve benzoylhydrazine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

-

With continuous stirring, add phenyl isocyanate (1 equivalent) dropwise to the solution at room temperature.

-

The reaction is typically exothermic. If necessary, cool the reaction mixture in an ice bath to maintain a controlled temperature.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of starting materials), the product, this compound, often precipitates out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

Characterization Methods

To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons. Expected signals would include those for the aromatic protons of the benzoyl and phenyl rings, as well as the N-H protons of the semicarbazide backbone.

-

¹³C NMR: To identify the number and types of carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups. Key expected vibrational bands would include N-H stretching, C=O stretching (amide and urea), and aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

-

Melting Point Analysis: To assess the purity of the synthesized compound. A sharp melting point range close to the literature value indicates high purity.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula C₁₄H₁₃N₃O₂.

Biological Activity and Potential Mechanisms of Action

While specific studies on the biological activity of this compound are limited, the broader class of semicarbazide and thiosemicarbazide derivatives has been extensively investigated for its therapeutic potential, particularly in oncology and infectious diseases.[1][5]

Anticancer Activity

Semicarbazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer progression.

A plausible signaling pathway for the anticancer activity of this compound, based on studies of related compounds, involves the intrinsic apoptosis pathway. This pathway is initiated by cellular stress, leading to the activation of a cascade of caspase enzymes that execute cell death.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 1-benzoyl-4-phenyl-3-thiosemicarbazide (C14H13N3OS) [pubchemlite.lcsb.uni.lu]

- 5. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

Synthesis of 1-Benzoyl-4-phenylsemicarbazide from Benzoylhydrazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis of 1-Benzoyl-4-phenylsemicarbazide, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines the chemical pathway, experimental protocols, and key characterization data for this synthesis, presenting a valuable resource for laboratory applications.

Introduction

This compound is a derivative of semicarbazide featuring both benzoyl and phenyl substituents. Semicarbazide derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of this particular derivative involves the reaction of benzoylhydrazine with phenyl isocyanate, a straightforward and efficient method for forming the urea-like linkage characteristic of semicarbazides. This guide details a reliable protocol for this synthesis and the expected analytical data for the resulting product.

Reaction Scheme

The synthesis of this compound proceeds through the nucleophilic addition of the terminal nitrogen of benzoylhydrazine to the electrophilic carbon of phenyl isocyanate.

Caption: Reaction of Benzoylhydrazine and Phenyl Isocyanate.

Experimental Protocol

Materials:

-

Benzoylhydrazine

-

Phenyl isocyanate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylhydrazine (1.0 equivalent) in a minimal amount of anhydrous solvent.

-

Addition of Phenyl Isocyanate: To the stirred solution, add phenyl isocyanate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven.

Physical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₃N₃O₂ | |

| Molecular Weight | 255.28 g/mol | |

| Melting Point | 220-222 °C | [1] |

| Appearance | White crystalline solid |

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not currently available in the cited literature. Researchers should perform these analyses to confirm the structure of the synthesized compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis.

Conclusion

This technical guide provides a foundational procedure for the synthesis of this compound from benzoylhydrazine and phenyl isocyanate. The described method is based on established chemical principles and analogous reactions, offering a reliable starting point for laboratory preparation. For confirmation of product identity and purity, it is essential for researchers to conduct thorough analytical characterization, including melting point determination and spectroscopic analysis.

References

The Structure-Activity Relationship of Semicarbazide Derivatives: A Technical Guide for Drug Development

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Semicarbazide derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of semicarbazide derivatives, offering a comprehensive resource for the rational design of novel therapeutic agents. This document details quantitative biological data, comprehensive experimental methodologies for key assays, and visual representations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of compounds.

Introduction

Semicarbazides are a class of compounds characterized by a core structure of a hydrazinecarboxamide. Their derivatives, typically synthesized through the condensation of a semicarbazide with an aldehyde or ketone, possess a pharmacophoric N-N-C=O or N-N-C=S (in the case of thiosemicarbazides) backbone.[1][2] This structural motif allows for diverse chemical modifications, enabling the fine-tuning of their physicochemical and pharmacological properties. The ability of semicarbazones to act as chelating agents and to participate in hydrogen bonding and other non-covalent interactions contributes to their wide range of biological activities.[1] This guide will systematically review the SAR of semicarbazide derivatives across key therapeutic areas.

Anticonvulsant Activity

Semicarbazone derivatives have been extensively investigated for their potential as anticonvulsant agents, with many compounds showing significant efficacy in preclinical models of epilepsy.[3][4] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are the primary screening models used to evaluate their anticonvulsant potential.[5][6]

Structure-Activity Relationship for Anticonvulsant Activity

The anticonvulsant activity of aryl semicarbazones is significantly influenced by the nature and position of substituents on the aromatic ring. A general pharmacophore model for anticonvulsant semicarbazones includes an aryl hydrophobic domain, a hydrogen bonding domain, and an electron-donating group.

Key SAR observations for anticonvulsant activity include:

-

Aryl Substituents: The presence of an electronegative group, particularly at the para-position of the aryl ring, is often associated with enhanced anticonvulsant activity.[7] For instance, 4-fluorophenyl substituted semicarbazones have been identified as highly potent anticonvulsants.[3] The general order of activity for para-substituents has been reported as 4-F > 4-Cl > 4-CH3 > 4-Br.[3][5]

-

Lipophilicity: Optimal lipophilicity of the aryl moiety is crucial for activity. Highly lipophilic or hydrophilic groups can diminish the anticonvulsant effect.

-

Terminal Nitrogen Substituents: Modifications at the terminal nitrogen of the semicarbazone moiety can also impact activity, though the aryl substitution pattern is generally more critical.

Quantitative Anticonvulsant Activity Data

The following table summarizes the anticonvulsant activity of representative semicarbazide derivatives in the MES and scPTZ screens.

| Compound ID | Aryl Substituent (R) | MES Screen (ED₅₀ mg/kg, i.p.) | scPTZ Screen (ED₅₀ mg/kg, i.p.) | Neurotoxicity (TD₅₀ mg/kg, i.p.) | Reference |

| 1a | 4-Fluorophenyl | 30 - 100 | > 300 | 300 | [3][5] |

| 1b | 2-Bromophenyl | 100 | > 300 | 300 | [3] |

| 1c | 4-Chlorophenyl | 100 | > 300 | 300 | [3] |

| 1d | 4-Methylphenyl | 100 | > 300 | > 300 | [3] |

| Phenytoin | (Standard) | 9.5 | > 300 | 68.5 | [4] |

| Ethosuximide | (Standard) | > 300 | 130 | > 1000 | [4] |

Mechanism of Anticonvulsant Action

The anticonvulsant mechanism of semicarbazones is believed to involve the modulation of voltage-gated ion channels and enhancement of GABAergic neurotransmission.[8][9][10] By blocking voltage-gated sodium channels, they can limit the sustained repetitive firing of neurons.[9] Some derivatives may also enhance the action of the inhibitory neurotransmitter GABA, thereby reducing neuronal excitability.[8]

References

- 1. protocols.io [protocols.io]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. benchchem.com [benchchem.com]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 9. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]

1-Benzoyl-4-phenylsemicarbazide: A Technical Guide to its Predicted Biological Activities

Disclaimer: Direct experimental data on the biological activities of 1-Benzoyl-4-phenylsemicarbazide is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential biological activities of this compound based on the reported activities of structurally related semicarbazide and thiosemicarbazide derivatives. The experimental protocols and quantitative data presented herein are derived from studies on these analogous compounds and should be considered representative examples for guiding future research on this compound.

Introduction

Semicarbazides are a class of organic compounds characterized by the N-N-C(=O)N backbone. This structural motif has proven to be a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties. This compound, with its distinct benzoyl and phenyl substitutions, represents a core structure from which numerous biologically active compounds have been derived. This technical guide consolidates the known biological activities of closely related semicarbazide analogs, offering insights into the potential therapeutic applications of this compound for researchers, scientists, and drug development professionals. The activities explored include anticonvulsant, antimicrobial, anti-inflammatory, and analgesic effects.

Synthesis

This compound can be synthesized through the reaction of benzoylhydrazine with phenyl isocyanate.

Caption: Synthesis of this compound.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to possess several biological activities.

Anticonvulsant Activity

A significant number of semicarbazide derivatives have been investigated for their anticonvulsant properties. The core semicarbazide scaffold is a key pharmacophoric feature in several anticonvulsant agents.

Quantitative Data for Semicarbazide Derivatives:

| Compound Name | Animal Model | Assay | Dose/Concentration | Activity |

| 4-Arylsemicarbazones | Mice | Maximal Electroshock Seizure (MES) | 30-300 mg/kg | Protection against tonic hind limb extension |

| 1-Aroyl-4-substituted thiosemicarbazides | Mice | Pentylenetetrazole (PTZ) induced seizures | 100 mg/kg | Varied protection against clonic seizures |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used primary screening model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animals: Male albino mice (20-25 g).

-

Apparatus: An electroconvulsiometer with corneal electrodes.

-

Procedure:

-

Animals are divided into control and test groups.

-

The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle.

-

After a specific pre-treatment time (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity.

-

An In-depth Technical Guide to the Discovery and History of Benzoylphenylurea Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, synthesis, and biological activity of benzoylphenylurea (BPU) compounds. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.

Discovery and History: A Serendipitous Finding

The journey of benzoylphenylurea (BPU) insecticides began with a serendipitous discovery in the early 1970s at Philips-Duphar B.V.[1] During a research program focused on developing new herbicides, a compound designated DU19111, 1-(2,6-dichlorobenzoyl)-3-(3,4-dichlorophenyl)-urea, was synthesized.[2][3][4][5] Surprisingly, DU19111 exhibited no herbicidal properties but showed intriguing insecticidal activity.[3][4][5] This unexpected finding shifted the research focus towards understanding and optimizing the insecticidal potential of this new class of compounds.

This pioneering work led to the development and commercialization of the first BPU insecticide, diflubenzuron , in 1975.[6] The parent compound for this class of molecules is N-benzoyl-N′-phenylurea.[7] Following the introduction of diflubenzuron, extensive research and development efforts by various companies led to the introduction of subsequent generations of BPU insecticides with improved efficacy, broader spectrum of activity, and different toxicological profiles.

Generations of Benzoylphenylurea Insecticides:

-

First Generation: The primary example is diflubenzuron . These early compounds demonstrated the unique mode of action of chitin synthesis inhibition.

-

Second Generation: This generation includes compounds like triflumuron . They generally exhibit higher ovicidal and broader-spectrum larvicidal activity compared to the first generation.[4]

-

Third Generation: Compounds such as flufenoxuron and lufenuron characterize this generation. They often show increased topical activity and an even broader spectrum of control, including activity against mites.[2][4]

Today, a number of BPU compounds are commercially available and are classified by the Insecticide Resistance Action Committee (IRAC) in Group 15.[6] This group includes, but is not limited to, bistrifluron, chlorfluazuron, diflubenzuron, flucycloxuron, flufenoxuron, hexaflumuron, lufenuron, novaluron, noviflumuron, teflubenzuron, and triflumuron.[6]

Mechanism of Action: Inhibition of Chitin Synthesis

Benzoylphenylurea compounds act as potent and specific insect growth regulators (IGRs).[6] Their primary mode of action is the inhibition of chitin biosynthesis.[6][8] Chitin is a crucial structural polysaccharide that forms the procuticle, a major component of the insect exoskeleton.[6][9]

By inhibiting the enzyme chitin synthase, BPUs disrupt the formation of the new cuticle during the molting process.[6][10] As a result, the insect larva is unable to properly shed its old exoskeleton or form a functional new one. This leads to a failure in molting, ultimately causing larval death.[6][10] Because vertebrates and plants do not synthesize chitin, BPU insecticides exhibit a high degree of selectivity and low toxicity to mammals.[4]

Quantitative Data on Biological Activity

The insecticidal efficacy of benzoylphenylurea compounds varies depending on the specific compound, target pest species, and larval instar. The following tables summarize the 50% lethal concentration (LC50) values for several BPUs against various insect pests. Lower LC50 values indicate higher toxicity.

| Compound | Target Pest | LC50 (mg/L) | 95% Fiducial Limits (mg/L) | Reference |

| Emamectin Benzoate | Spodoptera exigua | 0.005 | 0.004-0.007 | [11] |

| Lufenuron | Spodoptera exigua | 0.65 | 0.38-0.93 | [11] |

| Lambda-cyhalothrin | Spodoptera frugiperda | 5.27 | - | [12] |

| Spinetoram | Spodoptera frugiperda | 0.066 | - | [12] |

| Emamectin benzoate | Spodoptera litura | 0.000954 | - | [13] |

| Chlorantraniliprole | Spodoptera litura | 17.58 (after 72h) | - | [14] |

| Fipronil | Spodoptera litura | 28.47 (after 72h) | - | [14] |

| Compound | Target Enzyme/Organism | IC50 | Reference |

| Nikkomycin Z | Candida albicans (CaChs1) | 15 µM | [15] |

| Polyoxin B | Sclerotinia sclerotiorum (CHS) | 0.19 mM | [16] |

| Maleimide Compound 20 | Sclerotinia sclerotiorum (CHS) | 0.12 mM | [16] |

| Ursolic Acid | Saccharomyces cerevisiae (CHS II) | 0.184 µg/mL | [17] |

Experimental Protocols

General Synthesis of Benzoylphenylurea Derivatives

A common method for synthesizing benzoylphenylurea derivatives involves the reaction of a substituted aniline with a benzoyl isocyanate.[6] The benzoyl isocyanate can be prepared in situ from the corresponding benzoyl chloride and a cyanate salt or by reacting a benzamide with phosgene.

Protocol 1: Synthesis of Diflubenzuron

This protocol describes the synthesis of diflubenzuron from 2,6-difluorobenzamide and p-chlorophenyl isocyanate.[18]

Materials:

-

2,6-difluorobenzamide

-

p-chlorophenyl isocyanate

-

Toluene (anhydrous)

-

Reaction vessel with stirrer, condenser, and dropping funnel

Procedure:

-

In a reaction vessel, dissolve 2,6-difluorobenzamide in toluene with stirring and heat to reflux to dissolve the amide.

-

Slowly add a solution of p-chlorophenyl isocyanate in toluene dropwise to the hot amide solution over a period of 1 to 3 hours.

-

Maintain the reaction mixture at reflux for 4 to 8 hours after the addition is complete.

-

Cool the reaction mixture to below 10 °C to allow the product to precipitate.

-

Collect the solid product by filtration.

-

Wash the filter cake with a small amount of cold toluene.

-

Dry the product under vacuum to yield diflubenzuron.

Chitin Synthase Inhibition Assay (In Vitro)

This protocol provides a general method for measuring the direct inhibitory effect of a compound on the chitin synthase enzyme.[10]

Materials:

-

Crude chitin synthase enzyme extracted from the target insect.

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

UDP-N-acetylglucosamine (UDP-GlcNAc)

-

MgCl2

-

Test compound (BPU) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plate coated with Wheat Germ Agglutinin (WGA)

-

WGA-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 0.5 M sulfuric acid)

-

Plate reader

Procedure:

-

Enzyme Preparation: Extract crude chitin synthase from the target insect tissue.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, UDP-GlcNAc, and MgCl2.

-

Inhibitor Addition: Add the test BPU compound at various concentrations to the wells of the WGA-coated microtiter plate. Include a control with no inhibitor.

-

Enzyme Reaction: Add the enzyme preparation to each well and incubate at the optimal temperature for the enzyme (e.g., 37°C) for 1-3 hours.

-

Detection:

-

Wash the wells to remove unbound reagents.

-

Add WGA-HRP conjugate and incubate.

-

Wash the wells again.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).[10]

-

Larval Mortality Bioassay (LC50 Determination)

This protocol describes a common method to determine the lethal concentration of an insecticide that kills 50% of a test population of insect larvae.

Materials:

-

Test insecticide (BPU)

-

Insect larvae of a specific instar

-

Artificial diet or host plant leaves

-

Petri dishes or multi-well plates

-

Solvent for the insecticide (e.g., acetone)

-

Surfactant

Procedure:

-

Preparation of Insecticide Solutions: Prepare a series of dilutions of the BPU insecticide in water with a small amount of solvent and surfactant.

-

Treatment:

-

Diet Incorporation: Incorporate the insecticide solutions into the artificial diet.

-

Leaf Dip: Dip host plant leaves into the insecticide solutions for a set amount of time and allow them to dry.

-

-

Exposure: Place a known number of larvae (e.g., 10-20) into each petri dish or well containing the treated diet or leaves. Include a control group with no insecticide.

-

Incubation: Maintain the larvae under controlled conditions of temperature, humidity, and photoperiod.

-

Mortality Assessment: After a specific period (e.g., 48 or 72 hours), record the number of dead larvae in each treatment group. Larvae that are unable to move when prodded are considered dead.[10]

-

Data Analysis:

-

Correct the mortality data for any control mortality using Abbott's formula.

-

Perform a probit analysis to determine the LC50 value and its 95% confidence intervals.[10]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative studies on structure--activity relationship of sulfonylurea and benzoylphenylurea type pesticides and their substituents' bioisosterism using Synthons' activity contribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic method of diflubenzuron impurities for quantitative and qualitative analysis - Eureka | Patsnap [eureka.patsnap.com]

- 4. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. N-Benzoyl-N'-phenylurea - Wikipedia [en.wikipedia.org]

- 8. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. zsp.com.pk [zsp.com.pk]

- 12. repository.lsu.edu [repository.lsu.edu]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 15. benchchem.com [benchchem.com]

- 16. psecommunity.org [psecommunity.org]

- 17. mdpi.com [mdpi.com]

- 18. Diflubenzuron (EHC 184, 1996) [inchem.org]

The Therapeutic Promise of Semicarbazide Derivatives: A Technical Guide for Drug Development

Introduction: Semicarbazide derivatives, a class of compounds synthesized from the condensation of semicarbazide with aldehydes or ketones, have emerged as a versatile scaffold in medicinal chemistry.[1][2] These compounds, and their thiosemicarbazone analogs, exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][3] Their therapeutic potential is often attributed to the presence of a crucial pharmacophore, the azomethine group (-C=N-), and their ability to coordinate with metal ions, which can enhance their biological effects. This technical guide provides an in-depth overview of the therapeutic applications of semicarbazide compounds, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways to support researchers, scientists, and drug development professionals in this promising field.

Anticancer Applications

Semicarbazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] Their anticancer mechanisms are multifaceted, often involving the induction of apoptosis, disruption of the cell cycle, and inhibition of key enzymes involved in cancer progression.[2][6]

Quantitative Anticancer Activity Data

The in vitro anticancer activity of various semicarbazide and thiosemicarbazide derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 11q | HT29 (Colon) | 0.32 | [4] |

| SK-N-SH (Neuroblastoma) | 0.54 | [4] | |

| MDA-MB-231 (Breast) | 0.88 | [4] | |

| MKN45 (Gastric) | 1.12 | [4] | |

| 11s | HT29 (Colon) | 0.95 | [4] |

| SK-N-SH (Neuroblastoma) | 1.57 | [4] | |

| MDA-MB-231 (Breast) | 1.23 | [4] | |

| MKN45 (Gastric) | 1.34 | [4] | |

| AB2 (Thiosemicarbazide) | LNCaP (Prostate) | 108.14 | [5] |

| 7j (Steroidal Semicarbazone) | HepG2 (Liver) | 3.52 | [6] |

| 4c (Nitro-substituted Semicarbazide) | U87 (Glioblastoma) | 12.6 µg/mL | [7][8] |

| 4d (Nitro-substituted Semicarbazide) | U87 (Glioblastoma) | 13.7 µg/mL | [7][8] |

| 5b (Thiosemicarbazide) | U87 (Glioblastoma) | 14.6 µg/mL | [7][8] |

| 5d (Thiosemicarbazide) | U87 (Glioblastoma) | 13.0 µg/mL | [7][8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Semicarbazide compounds

-

Cancer cell lines (e.g., HT29, SK-N-SH, MDA-MB-231, MKN45)

-

Culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.[9][10]

-

Compound Treatment: Treat the cells with various concentrations of the semicarbazide compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[9][11]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Signaling Pathway: Intrinsic Apoptosis

Several semicarbazone derivatives induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway.[2][6] This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic proteins.[6]

Caption: Intrinsic apoptosis pathway induced by semicarbazone derivatives.

Antimicrobial Applications

Semicarbazone derivatives have also shown promising activity against a range of pathogenic bacteria and fungi.[12] Their proposed mechanism of action involves the inhibition of essential microbial enzymes or the disruption of the cell membrane.[12]

Quantitative Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 2 (Hydroxysemicarbazone) | E. coli | >1000 | [13] |

| P. aeruginosa | 125 | [13] | |

| K. pneumoniae | 500 | [13] | |

| Compound 6 (Hydroxysemicarbazone) | E. coli | 62.5 | [13] |

| P. aeruginosa | 125 | [13] | |

| Compound 7 | E. coli | 31.25 | [13] |

| P. aeruginosa | 62.5 | [13] | |

| Thiosemicarbazone of Lapachol | E. faecalis | 0.05 µmol/mL | |

| S. aureus | 0.10 µmol/mL | ||

| C. gattii | 0.10 µmol/mL | ||

| Semicarbazone of Lapachol | E. faecalis | 0.05 µmol/mL | |

| S. aureus | 0.10 µmol/mL | ||

| C. gattii | 0.20 µmol/mL |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of antimicrobial agents.[12]

Materials:

-

Semicarbazone compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the semicarbazone compounds in the broth medium in a 96-well plate.[12]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.[12]

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Anticonvulsant Applications

Aryl semicarbazones have been identified as a promising class of anticonvulsant agents. Their mechanism of action is thought to involve the inhibition of voltage-gated sodium channels, which helps to stabilize neuronal membranes and prevent excessive firing.[3][14]

Quantitative Anticonvulsant Activity Data

The anticonvulsant activity is often evaluated using the maximal electroshock (MES) test, with the ED50 value representing the dose required to protect 50% of animals from seizures.

| Compound ID | Test Model | ED50 (mg/kg) | Reference |

| Compound 1 | MES test | 10 | [15] |

| p-Nitrophenyl substituted semicarbazone | MES test | 83 | [15] |

| Quinazolinone semicarbazone (3A-d-4) | MES test | Close to Phenytoin | [16] |

| 4-Bromobenzaldehyde semicarbazone | MES test (mice) | Active | [17] |

| 4-(4-Fluorophenoxy) benzaldehyde semicarbazone | MES (oral) | PI > 315 | [3] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[18][19]

Materials:

-

Semicarbazone compounds

-

Rodents (mice or rats)

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

Topical anesthetic and conductive solution

Procedure:

-

Animal Preparation: Acclimate animals to the laboratory environment. Administer the test compound at various doses.[19][20]

-

Electrode Application: Apply a topical anesthetic and a conductive solution to the animal's corneas.[18][19]

-

Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) through the corneal electrodes to induce a seizure.[18][21]

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.[18]

-

ED50 Determination: Calculate the ED50 value, which is the dose that protects 50% of the animals from the tonic hindlimb extension.[18]

Proposed Mechanism of Anticonvulsant Action

The anticonvulsant activity of semicarbazones is attributed to their ability to modulate neuronal excitability, primarily through the blockade of voltage-gated sodium channels and potentially by enhancing GABAergic inhibition.[14][22]

Caption: Proposed anticonvulsant mechanism of semicarbazones.

Synthesis of Semicarbazone Derivatives

The synthesis of semicarbazones is typically a straightforward condensation reaction between a semicarbazide (or semicarbazide hydrochloride) and an aldehyde or ketone.[21][23]

Experimental Protocol: General Synthesis of Semicarbazones

Materials:

-

Substituted aldehyde or ketone

-

Semicarbazide hydrochloride

-

Solvent (e.g., ethanol, water, or a green solvent like ethyl lactate)[23]

-

Catalyst (e.g., glacial acetic acid)[21]

Procedure:

-

Dissolution: Dissolve the aldehyde or ketone in a suitable solvent.[23]

-

Addition: Add a solution of semicarbazide hydrochloride to the aldehyde/ketone solution.[23]

-

Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, if necessary.[21]

-

Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period of time.[21]

-

Isolation: The resulting semicarbazone product often precipitates out of the solution upon cooling and can be collected by filtration.[23]

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Caption: General workflow for the synthesis of semicarbazone derivatives.

Conclusion

Semicarbazide derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, and anticonvulsant agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development efforts. This technical guide provides a comprehensive resource for researchers in the field, summarizing key quantitative data, detailing essential experimental protocols, and illustrating the underlying mechanisms of action. It is anticipated that this information will facilitate the rational design of novel semicarbazide-based therapeutics and accelerate their translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Semicarbazone Derivatives Bearing Phenyl Moiety: Synthesis, Anticancer Activity, Cell Cycle, Apoptosis-Inducing and Metabolic Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. texaschildrens.org [texaschildrens.org]

- 10. atcc.org [atcc.org]

- 11. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. ijsar.in [ijsar.in]

- 22. Synthesis of aryl semicarbazones as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. knightscholar.geneseo.edu [knightscholar.geneseo.edu]

Semicarbazide Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semicarbazide derivatives have emerged as a versatile and highly significant scaffold in the field of medicinal chemistry. These compounds, characterized by a core structure containing a semicarbazide moiety (-NH-NH-CO-NH2), have demonstrated a remarkable breadth of biological activities.[1][2][3] Their synthetic accessibility and the ease with which their structure can be modified allow for the fine-tuning of their pharmacokinetic and pharmacodynamic properties, making them attractive candidates for drug discovery and development.[4][5] This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of semicarbazide derivatives, with a focus on their applications as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory agents.

Synthesis of Semicarbazide Derivatives

The most common and straightforward method for the synthesis of semicarbazone derivatives is the condensation reaction between a semicarbazide or a substituted semicarbazide and an appropriate aldehyde or ketone.[6][7] The reaction is typically acid-catalyzed and proceeds with good to excellent yields.

A general synthetic scheme is presented below:

Caption: General reaction scheme for the synthesis of semicarbazone derivatives.

Biological Activities and Mechanisms of Action

Semicarbazide derivatives exhibit a wide array of pharmacological properties, which are attributed to the presence of the toxophoric >N-N-C=O moiety.

Anticancer Activity

Numerous semicarbazide derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[4][8] Their mechanisms of action are often multifactorial and can include the induction of apoptosis, inhibition of protein kinases, and disruption of the cell cycle.[5][8]

Mechanism of Action: Induction of Apoptosis

A key mechanism by which semicarbazone derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[9]

Caption: Simplified signaling pathway for apoptosis induction by semicarbazone derivatives.

Quantitative Anticancer Activity Data

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3c | HL-60 | 13.08 | [5] |

| 4a | HL-60 | 11.38 | [5] |

| 11q | HT29 | 0.32 - 1.57 | [9] |

| 11s | HT29 | 0.32 - 1.57 | [9] |

| AB2 | LNCaP | 108.14 | [1] |

| 4c | U87 | 12.66 (µg/mL) | [10] |

| 4d | U87 | 13.71 (µg/mL) | [10] |

| 5b | U87 | 14.63 (µg/mL) | [10] |

| 5d | U87 | 13.09 (µg/mL) | [10] |

Anticonvulsant Activity

Semicarbazones have been extensively studied for their anticonvulsant properties, with some derivatives showing promising activity in preclinical models of epilepsy.[6][11] A primary mechanism of action is believed to be the blockade of voltage-gated sodium channels, which helps to prevent the spread of seizures.[6]

Mechanism of Action: Sodium Channel Blockade

By binding to and stabilizing the inactive state of voltage-gated sodium channels, semicarbazone derivatives can reduce the repetitive firing of neurons that is characteristic of epileptic seizures.

Caption: Mechanism of anticonvulsant action via sodium channel blockade.

Quantitative Anticonvulsant Activity Data

| Compound ID | Test Model | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Reference |

| C0102862 | MES (i.p.) | 12.9 | >4000 | [6] |

| SCZ3 | MES (i.p.) | <100 | >300 | [11] |

| SCZ4 | MES (i.p.) | <100 | >300 | [11] |

Antimicrobial Activity

Semicarbazide derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens.[7][12] Their antimicrobial effects are thought to arise from interference with essential cellular processes such as DNA synthesis and cell wall formation.[13]

Quantitative Antimicrobial Activity Data

| Compound | Microorganism | MIC (µmol/mL) | Reference |

| Lapachol thiosemicarbazone | Enterococcus faecalis | 0.05 | [12] |

| Lapachol thiosemicarbazone | Staphylococcus aureus | 0.05 | [12] |

| Lapachol semicarbazone | Enterococcus faecalis | 0.10 | [12] |

| Lapachol semicarbazone | Staphylococcus aureus | 0.10 | [12] |

| Lapachol thiosemicarbazone | Cryptococcus gattii | 0.10 | [12] |

| Lapachol semicarbazone | Cryptococcus gattii | 0.20 | [12] |

Anti-inflammatory Activity

Certain semicarbazide derivatives have been shown to possess anti-inflammatory properties, likely through the inhibition of inflammatory mediators.

Experimental Protocols

Synthesis of Semicarbazone Derivatives (General Procedure)

-

To a solution of the appropriate aldehyde or ketone in a suitable solvent (e.g., ethanol), an equimolar amount of semicarbazide hydrochloride is added.

-

A catalytic amount of an acid (e.g., glacial acetic acid or hydrochloric acid) is added to the reaction mixture.

-

The mixture is refluxed for a period ranging from 1 to 48 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to yield the pure semicarbazone derivative.[7][9]

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Caption: Experimental workflow for the MTT assay.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

A two-fold serial dilution of the semicarbazone derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Semicarbazide derivatives represent a privileged scaffold in medicinal chemistry, with a proven track record of diverse and potent biological activities. Their synthetic tractability allows for the generation of large libraries of compounds for screening and optimization. The promising anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties of these derivatives warrant further investigation and development. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the full therapeutic potential of this important class of compounds.

References

- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 2. scispace.com [scispace.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 6. knightscholar.geneseo.edu [knightscholar.geneseo.edu]

- 7. ijsar.in [ijsar.in]

- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 9. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Semicarbazone--a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

1-Benzoyl-4-phenylsemicarbazide: A Versatile Building Block for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzoyl-4-phenylsemicarbazide and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and versatile applications of this molecular scaffold in medicinal chemistry. Detailed experimental protocols for the synthesis of 1-aroyl-4-phenylsemicarbazides are presented, alongside a compilation of their quantitative biological activities, including anticancer and antimicrobial data. Furthermore, this guide elucidates the potential mechanisms of action, supported by diagrammatic representations of key signaling pathways and experimental workflows, to facilitate the rational design of novel therapeutic agents.

Introduction

Semicarbazides are a class of organic compounds characterized by the N-N-C(=O)N backbone. The structural versatility of this compound, arising from the presence of two reactive nitrogen atoms and a carbonyl group, makes it an invaluable starting material for the synthesis of a diverse array of heterocyclic and non-heterocyclic compounds. Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents, underscoring their importance in drug discovery and development.[1]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs can be achieved through several reliable methods. The most common approach involves the reaction of a substituted benzoyl hydrazine with a corresponding isocyanate.

General Experimental Protocol for the Synthesis of 1-Aroyl-4-arylsemicarbazides

This protocol is a generalized procedure based on established synthetic methodologies for semicarbazide derivatives.[2][3]

Materials:

-

Substituted Benzoyl Hydrazine (1.0 eq)

-

Substituted Phenyl Isocyanate (1.0 eq)

-

Anhydrous Ethanol or other suitable solvent (e.g., methanol, DMF)

-

Reaction flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve the substituted benzoyl hydrazine (1.0 eq) in a minimal amount of anhydrous ethanol by gentle heating and stirring.

-

To this solution, add the substituted phenyl isocyanate (1.0 eq) portion-wise over a period of 5-10 minutes.

-

The reaction mixture is then refluxed for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration using a Büchner funnel.

-

The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials.

-

The final product is purified by recrystallization from a suitable solvent to afford the pure 1-aroyl-4-arylsemicarbazide.

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry (MS), as well as by melting point determination.

Chemical Properties and Reactions

The this compound scaffold is amenable to a variety of chemical transformations, allowing for the generation of diverse chemical libraries for biological screening. The amide and urea-like functionalities can participate in various cyclization reactions to form heterocyclic systems like triazoles, oxadiazoles, and thiadiazoles, which are themselves important pharmacophores.

Biological Activities

Derivatives of this compound have exhibited a wide range of pharmacological activities. The following sections summarize the key findings in the areas of anticancer and antimicrobial research.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against various cancer cell lines.[4] The mechanism of action is often attributed to the induction of apoptosis and inhibition of key enzymes involved in cancer progression, such as topoisomerase II.

Table 1: Anticancer Activity of Semicarbazide Derivatives (IC₅₀ values in µM)

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 1b | LNCaP | 108.14 | |

| 3c | HL-60 | 13.08 | [4] |

| 4a | HL-60 | 11.38 | [4] |

| TA-4 | MCF-7 | equipotent to etoposide | |

| TA-18 | MCF-7 | equipotent to etoposide | [5] |

| TA-20 | MDA-MB-231 | stronger than etoposide | [5] |

This table presents a selection of reported IC₅₀ values to illustrate the anticancer potential of the semicarbazide scaffold.

Antimicrobial Activity

The semicarbazide backbone has also been identified as a promising scaffold for the development of novel antimicrobial agents.[6][7][8] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Semicarbazide Derivatives (MIC values in µg/mL)

| Compound ID | S. aureus | E. coli | P. aeruginosa | Reference |

| 15a | 7.82 - 31.25 | - | - | [8] |

| 15b | 7.82 - 31.25 | - | - | [8] |

| 16b | 7.82 - 31.25 | - | - | [8] |

This table highlights the minimum inhibitory concentrations (MIC) of selected semicarbazide derivatives against Staphylococcus aureus.

Mechanism of Action: A Visual Guide

The biological effects of this compound derivatives are often linked to their ability to interfere with fundamental cellular processes. The following diagrams illustrate a proposed synthetic workflow and a potential mechanism of anticancer activity.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-[p-(Benzoylamino)benzoyl]-4-substituted thiosemicarbazides: synthesis and antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of some new 1-[4-(4-fluorobenzoylamino)-benzoyl]-4-substituted thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Technical Guide: Synthesis and Spectral Analysis of 1-Benzoyl-4-phenylsemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-Benzoyl-4-phenylsemicarbazide, a compound of interest in medicinal chemistry and drug development. This document outlines a probable synthetic route and the general methodology for its characterization, acknowledging the current absence of publicly available, experimentally determined spectral data.

Introduction

This compound belongs to the semicarbazide class of compounds, which are known to exhibit a wide range of biological activities. The structural features of this molecule, incorporating a benzoyl group and a phenyl-substituted urea moiety, make it a subject of interest for further investigation in various therapeutic areas. This guide aims to provide a foundational resource for researchers embarking on the synthesis and characterization of this compound.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of 1-Benzoyl-4-(2-nitrophenyl)semicarbazide.[1]

Materials:

-

Benzoyl hydrazide

-

Phenyl isocyanate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

Stirring apparatus

-

Reaction vessel

-

Apparatus for filtration

-

Recrystallization solvents (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoyl hydrazide (1 equivalent) in a suitable anhydrous solvent.

-

To this stirred solution, add phenyl isocyanate (1 equivalent) dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature for a period of 2 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the resulting precipitate of this compound is collected by filtration.

-

The crude product is washed with a small amount of cold solvent to remove any unreacted starting materials.

-

Further purification can be achieved by recrystallization from a suitable solvent or solvent system to yield the pure product.

General Spectroscopic Characterization Protocol:

Following synthesis and purification, the structure of this compound would be confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound.

Data Presentation

As of the latest search, specific, experimentally determined ¹H NMR, ¹³C NMR, and IR spectral data for this compound are not available in the public domain. Researchers who synthesize this compound will need to perform their own spectral analysis for characterization. The following tables are provided as a template for organizing the expected data.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Aromatic-H | ||||

| Aromatic-H | ||||

| NH | ||||

| NH | ||||

| NH |

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| C=O (Amide) | |

| C=O (Urea) | |

| Aromatic C-N | |

| Aromatic C-H | |

| Aromatic C-H | |

| Aromatic C-H | |

| Aromatic C-C | |

| Aromatic C-N | |

| Aromatic C-H | |

| Aromatic C-H | |

| Aromatic C-H | |

| Aromatic C-C |

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3400 | Medium-Strong | N-H Stretching |

| 1640-1700 | Strong | C=O Stretching (Amide and Urea) |

| 1500-1600 | Medium-Strong | Aromatic C=C Stretching |

| 1200-1300 | Medium | C-N Stretching |

| 690-900 | Medium-Strong | Aromatic C-H Bending |

Mandatory Visualization

To illustrate the general process for the preparation and analysis of this compound, the following workflow diagram is provided.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a practical starting point for the synthesis and characterization of this compound. While experimentally determined spectral data is currently unavailable in the public domain, the proposed synthetic protocol offers a reliable method for its preparation. The provided templates for data organization and the experimental workflow diagram are intended to aid researchers in their investigation of this and related compounds. It is imperative that any newly synthesized compound be thoroughly characterized by modern spectroscopic methods to confirm its identity and purity.

References

An In-depth Technical Guide on the Mechanism of Action for Semicarbazide-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the multifaceted mechanisms of action of semicarbazide-based compounds. Semicarbazides and their derivatives, particularly semicarbazones, represent a versatile class of molecules with significant therapeutic potential across various domains, including inflammatory diseases, oncology, and neurology.[1][2][3] This document outlines the core molecular pathways, presents quantitative pharmacological data, details key experimental methodologies, and provides visual representations of complex biological processes to facilitate a comprehensive understanding for drug development professionals.

Core Mechanism 1: Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO)/Vascular Adhesion Protein-1 (VAP-1)

A primary and extensively studied mechanism of action for semicarbazide and its derivatives is the inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO), an enzyme identical to Vascular Adhesion Protein-1 (VAP-1).[4][5] VAP-1 is a dual-function ectoenzyme expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[6][7] It plays a critical role in mediating leukocyte trafficking to sites of inflammation and its enzymatic activity contributes to oxidative stress and vascular damage.[4][8]

Dual Functions of VAP-1/SSAO:

-

Adhesive Function: VAP-1 facilitates the adhesion and transmigration of leukocytes, such as neutrophils and lymphocytes, from the bloodstream into inflamed tissues.[4][6]

-

Enzymatic Function: As an amine oxidase, VAP-1 catalyzes the oxidative deamination of primary amines (e.g., methylamine, aminoacetone). This reaction produces cytotoxic and pro-inflammatory byproducts: hydrogen peroxide (H₂O₂), ammonia (NH₃), and their corresponding aldehydes (e.g., formaldehyde, methylglyoxal).[5][7][8]

Semicarbazide-based inhibitors block the enzymatic activity of VAP-1/SSAO. This inhibition mitigates inflammation by two synergistic means: reducing the production of damaging oxidative species and impairing the leukocyte adhesion and extravasation process.[4][6] The generated H₂O₂ is believed to mediate many of the downstream inflammatory effects, including the upregulation of other adhesion molecules.[4][7]

VAP-1/SSAO Inflammatory Signaling Pathway

The enzymatic activity of VAP-1/SSAO on endothelial cells initiates a signaling cascade that promotes inflammation. The production of H₂O₂ and aldehydes leads to increased oxidative stress and induces the expression of multiple adhesion molecules, amplifying the inflammatory response by recruiting more leukocytes to the site.

Quantitative Data: VAP-1/SSAO Inhibition

The inhibitory potency of semicarbazide-based compounds against VAP-1/SSAO is typically quantified by the half-maximal inhibitory concentration (IC₅₀). The following table summarizes IC₅₀ values for representative inhibitors against VAP-1 from different species.

| Inhibitor | Human VAP-1 IC₅₀ | Rat VAP-1 IC₅₀ | Mouse VAP-1 IC₅₀ | Reference |

| Semicarbazide | 85.9 µM | 993 µM | 295 µM | [9] |

| PXS-4728A | 15.0 nM | 20.6 nM | 33.8 nM | [9] |

| LJP-1207 | 252 nM | 120 nM | 102 nM | [9] |

| Hydralazine | 7.75 µM | 3.13 µM | 1.18 µM | [9] |

Experimental Protocol: In Vitro VAP-1/SSAO Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC₅₀ of test compounds against recombinant VAP-1/SSAO.[9][10]

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

VAP-1/SSAO Enzyme: Dilute recombinant human, rat, or mouse VAP-1/SSAO in assay buffer to the desired working concentration.

-

Substrate: Prepare a stock solution of benzylamine in assay buffer.

-

Detection Reagent: Prepare a working solution containing horseradish peroxidase (HRP), and a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, Amplex Red).

-

Inhibitor: Prepare serial dilutions of the test compound (e.g., semicarbazide) in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the test compound dilutions or vehicle (for control wells) to each well.

-

Add 20 µL of the diluted VAP-1/SSAO enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

To initiate the reaction, add 20 µL of the benzylamine substrate solution to each well.

-

Immediately add 40 µL of the detection reagent to each well.

-

Incubate the plate at 37°C, protected from light, for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530 nm, emission ~590 nm).

-

Subtract the background fluorescence from wells containing no enzyme.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

-

Core Mechanism 2: Anticancer Activity via Apoptosis Induction

Many semicarbazone derivatives, formed by the condensation of a semicarbazide with a ketone or aldehyde, exhibit potent anticancer activity.[1] A primary mechanism for this cytotoxicity is the induction of apoptosis (programmed cell death).[11][12] These compounds can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[13][14]

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors (e.g., CD95). This leads to the recruitment of adaptor proteins and the subsequent activation of an initiator caspase, caspase-8.[11][13]

-

Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which recruits and activates the initiator caspase-9.[13][15]

Both initiator caspases (caspase-8 and -9) converge to activate executioner caspases, primarily caspase-3 and -7.[11][12] These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11]

Apoptotic Signaling Pathways

The diagram below illustrates the convergence of the extrinsic and intrinsic apoptotic pathways, highlighting the central role of caspases in executing cell death, a process that can be initiated by semicarbazone compounds.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[16][17][18]

-

Cell Culture and Plating:

-

Culture cancer cells (e.g., HeLa, MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Harvest cells during their exponential growth phase.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[17]

-

-

Compound Treatment:

-

Prepare a stock solution of the semicarbazone test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[18]

-

Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[19]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the crystals.[17][18]

-

Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[16]

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group.

-

Determine the IC₅₀ value of the compound by plotting cell viability against the log of the compound concentration.

-

Core Mechanism 3: Anticonvulsant Activity

Certain semicarbazide derivatives have demonstrated significant anticonvulsant activity, making them promising candidates for new antiepileptic drugs. Their mechanism is thought to involve the modulation of neuronal excitability. The primary proposed mechanisms include:

-

Blockade of Voltage-Gated Ion Channels: Inhibition of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels, which are crucial for the propagation of action potentials. By blocking these channels, the compounds can stabilize neuronal membranes and prevent the excessive neuronal firing that characterizes seizures.

-

Enhancement of GABAergic Neurotransmission: Modulation of the gamma-aminobutyric acid (GABA) system. As the primary inhibitory neurotransmitter in the brain, enhancing the effects of GABA can suppress hyperexcitability and control seizures.

The Maximal Electroshock (MES) seizure test in rodents is a standard preclinical model used to identify compounds effective against generalized tonic-clonic seizures, a profile consistent with agents that block voltage-gated sodium channels.[1][3][21]

Experimental Workflow: Maximal Electroshock (MES) Seizure Test

The MES test workflow involves administering the test compound to an animal, followed by an electrical stimulus to induce a seizure. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is the primary measure of efficacy.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This protocol details the procedure for evaluating the anticonvulsant activity of a test compound using the MES model in mice.[1][21][22]

-

Animals and Preparation:

-

Compound Administration:

-

Prepare the test compound in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80).

-

Divide animals into groups (n=5-8 per group). Administer different doses of the test compound or vehicle to each group via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).

-

Allow a predetermined time for drug absorption before seizure induction (e.g., 30 minutes for i.p., 60 minutes for p.o.).[1]

-

-

Seizure Induction:

-

Set an electroconvulsive shock generator to deliver the required stimulus (e.g., 50 mA, 60 Hz, 0.2-second duration for mice).[3][21]